molecular formula C13H14N6O2S B2414752 4-(2-((1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethyl)benzenesulfonamide CAS No. 1021208-21-8

4-(2-((1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethyl)benzenesulfonamide

Cat. No. B2414752
CAS RN: 1021208-21-8
M. Wt: 318.36
InChI Key: GWGCHMDWVXNVFS-UHFFFAOYSA-N
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Description

Pyrazolo[3,4-d]pyrimidine derivatives are a class of compounds that have been studied for their potential biological activities . They are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can cause cancer .


Synthesis Analysis

Based on scaffold hopping and computer-aided drug design, a number of pyrazolo[3,4-d]pyrimidine derivatives have been synthesized . The synthesis process involves various chemical reactions and the use of different reagents .


Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-d]pyrimidine derivatives is complex and involves multiple functional groups . The structure is composed of a pyrazolo[3,4-d]pyrimidine core, which can be modified with various substituents to create a wide range of derivatives .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrazolo[3,4-d]pyrimidine derivatives are complex and require careful control of reaction conditions . The reactions typically involve the formation of new carbon-nitrogen bonds and the introduction of various functional groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazolo[3,4-d]pyrimidine derivatives can vary widely depending on the specific structure of the compound . These properties can influence the compound’s solubility, stability, and reactivity .

Mechanism of Action

Pyrazolo[3,4-d]pyrimidine derivatives have been studied for their ability to inhibit certain biological targets, such as tropomyosin receptor kinases (TRKs) . These targets are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can lead to cancer .

Safety and Hazards

The safety and hazards associated with pyrazolo[3,4-d]pyrimidine derivatives can also vary widely depending on the specific structure of the compound . It’s important to handle these compounds with care and to follow appropriate safety protocols when working with them .

Future Directions

The study of pyrazolo[3,4-d]pyrimidine derivatives is a promising area of research, with potential applications in the development of new treatments for cancer . Future research will likely focus on the design and synthesis of new derivatives, the exploration of their biological activities, and the optimization of their properties for therapeutic use .

properties

IUPAC Name

4-[2-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)ethyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N6O2S/c14-22(20,21)10-3-1-9(2-4-10)5-6-15-12-11-7-18-19-13(11)17-8-16-12/h1-4,7-8H,5-6H2,(H2,14,20,21)(H2,15,16,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWGCHMDWVXNVFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCNC2=NC=NC3=C2C=NN3)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-((1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethyl)benzenesulfonamide

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